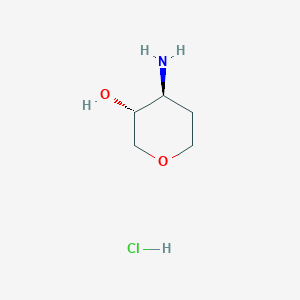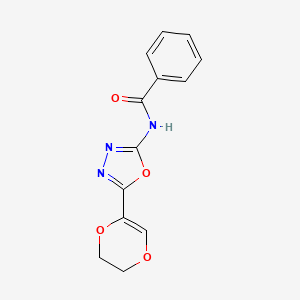![molecular formula C25H21N3O B2429128 3-(4-甲氧基苯基)-5-(4-甲基苄基)-5H-吡唑并[4,3-c]喹啉 CAS No. 866347-43-5](/img/structure/B2429128.png)
3-(4-甲氧基苯基)-5-(4-甲基苄基)-5H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3O and its molecular weight is 379.463. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构见解新型吡唑并[4,3-c]喹啉衍生物的合成展示了化学多功能性和生成靶向特定受体的配体的潜力,例如雌激素受体。这种方法利用 2,3-二氢-1H-喹啉-4-酮作为起始原料,突出了开发具有潜在生物活性的新化合物的途径 (Kasiotis, Fokialakis, & Haroutounian, 2006).
药用中间体生产对相关喹啉衍生物(例如 rac-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-羧酸甲酯)的大规模合成的研究表明了这些化合物的工业相关性。这种特定的合成工艺因其效率和在制药生产中的适用性而著称,指出了喹啉衍生物在药物开发中的重要性 (Bänziger et al., 2000).
生物活性和抑制研究在喹唑啉衍生物中探索环状 GMP 磷酸二酯酶抑制剂,突出了取代模式对有效和选择性抑制活性的重要性,阐明了喹啉衍生物在血管疾病和需要调节细胞内 cGMP 水平的疾病中的潜在治疗应用 (Takase et al., 1994).
超分子聚集取代对二氢苯并吡唑并喹啉中超分子聚集的影响的研究表明了分子修饰对维度结构和氢键模式的影响。这项研究对基于喹啉衍生物的材料和药物的设计具有启示意义,展示了分子结构在开发具有所需物理和化学性质的新化合物中的重要性 (Portilla et al., 2005).
计算和实验研究对苯并[g]嘧啶并[4,5-b]喹啉衍生物的分子结构的计算和实验研究(包括对某些化合物的区域选择性形成的关注)强调了理论和实践方法在理解喹啉衍生物的行为和潜在应用中的重要性。这项工作提供了对线性异构体优于角形异构体的偏好的见解,这可以指导合成用于各种应用的新化合物 (Trilleras et al., 2017).
属性
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-7-9-18(10-8-17)15-28-16-22-24(19-11-13-20(29-2)14-12-19)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZJKKKNFJRJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
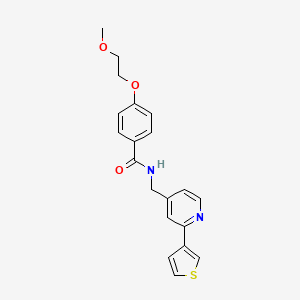
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)
![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)
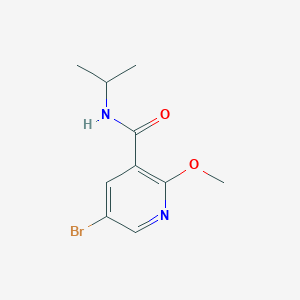
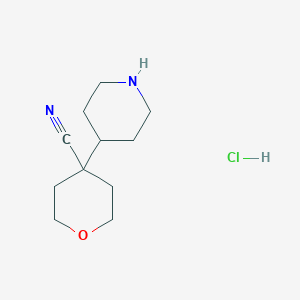
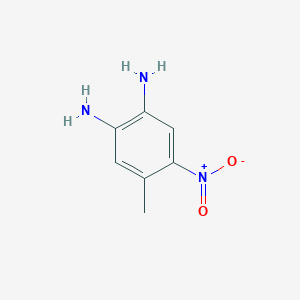
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

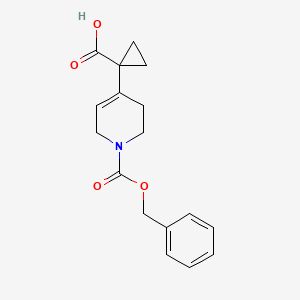
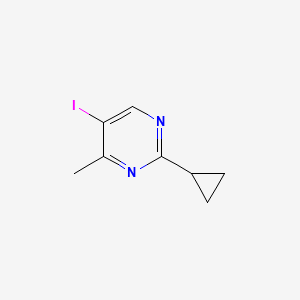
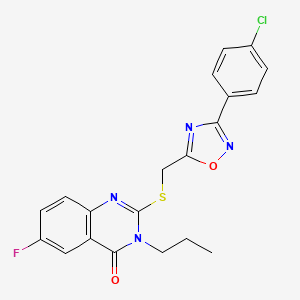
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)
